(6-Methoxypyridin-3-YL)methanol

Description

The exact mass of the compound (6-Methoxypyridin-3-YL)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (6-Methoxypyridin-3-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methoxypyridin-3-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

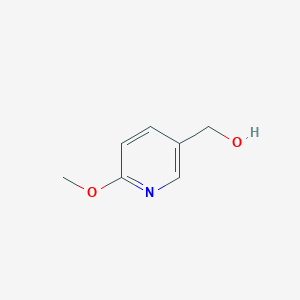

Structure

3D Structure

Properties

IUPAC Name |

(6-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-3-2-6(5-9)4-8-7/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTYUHMWNUVAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482833 | |

| Record name | (6-METHOXYPYRIDIN-3-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58584-63-7 | |

| Record name | (6-METHOXYPYRIDIN-3-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-methoxypyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(6-Methoxypyridin-3-YL)methanol chemical properties and structure

An In-depth Technical Guide to (6-Methoxypyridin-3-YL)methanol: Chemical Properties, Structure, and Synthesis

Executive Summary: This document provides a comprehensive technical overview of (6-Methoxypyridin-3-YL)methanol, a key pyridine derivative. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide details the compound's chemical structure, physicochemical properties, and safety information. Furthermore, it outlines a detailed experimental protocol for its synthesis and discusses relevant analytical methodologies. The information is presented through structured tables and workflow diagrams to ensure clarity and ease of use for technical applications.

Introduction

(6-Methoxypyridin-3-YL)methanol is a pyridine derivative distinguished by the presence of a methoxy group and a hydroxymethyl group.[1] These functional groups make it a versatile building block in organic synthesis, particularly as a starting material or intermediate in the development of more complex molecules and novel pharmaceutical compounds.[1] Its structural features suggest potential for unique biological activities, making it a compound of interest for further research in medicinal chemistry and material science.[1]

Chemical Structure and Identifiers

The structural identity of (6-Methoxypyridin-3-YL)methanol is defined by its molecular formula, IUPAC name, and various standard chemical identifiers. These are crucial for unambiguous identification in research and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | (6-methoxypyridin-3-yl)methanol | [2] |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| CAS Number | 58584-63-7 | [1][2] |

| InChI | InChI=1S/C7H9NO2/c1-10-7-3-2-6(5-9)4-8-7/h2-4,9H,5H2,1H3 | [2][3] |

| InChIKey | YKTYUHMWNUVAAM-UHFFFAOYSA-N | [2][3] |

| SMILES | COC1=NC=C(C=C1)CO | [2] |

| Synonyms | 2-Methoxy-5-pyridinemethanol, 5-(Hydroxymethyl)-2-methoxypyridine, 6-Methoxy-3-pyridinemethanol | [1] |

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in experimental settings, dictating aspects like solubility, reaction conditions, and storage.

| Property | Value | Source |

| Molecular Weight | 139.15 g/mol | [2] |

| Physical Form | Colorless to Pale-yellow to Yellow-brown Liquid | [3] |

| Boiling Point | 257.8 ± 25.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Flash Point | 109.7 ± 23.2 °C | [4] |

| Storage Temperature | Inert atmosphere, room temperature | [3] |

Synthesis and Experimental Protocols

(6-Methoxypyridin-3-YL)methanol can be synthesized through the reduction of a corresponding ester, followed by an aqueous workup. The following protocol is based on established procedures.[5]

Synthesis Protocol

-

Reaction Setup : The starting ester material is dissolved in a suitable organic solvent such as methyl tert-butyl ether (MTBE).

-

Temperature Control : The reaction mixture is cooled to a temperature below 15°C.

-

Reagent Addition : An aqueous 3.5N sodium hydroxide solution (2.6 L) is slowly added to the reaction mixture while maintaining the temperature below 15°C.[5]

-

Reaction : The mixture is then warmed to 32°C and stirred for approximately 45 minutes.[5]

-

Workup - Phase Separation : After the reaction is complete, the organic layer is separated.[5]

-

Workup - Extraction : The remaining aqueous layer is extracted again with MTBE (2.3 L) to recover any residual product.[5]

-

Workup - Concentration : The organic layers are combined and concentrated to dryness under reduced pressure.[5]

-

Purification : Toluene (1.3 L) is added to the residue, and azeotropic distillation is performed. This distillation process is repeated three times to yield the final product as a light yellow oil.[5]

Synthesis Workflow Visualization

Analytical Methods

The characterization and purity assessment of (6-Methoxypyridin-3-YL)methanol can be achieved using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are common methods for the analysis of such organic compounds.[6] ¹H-NMR spectroscopy is used for structural confirmation.[5]

General Analytical Workflow

-

Sample Preparation : A stock solution is prepared by accurately weighing the compound and dissolving it in a suitable solvent like acetone or methanol to a known concentration (e.g., 1000 µg/mL).[7] Standard solutions for calibration are then prepared by diluting the stock solution.[7]

-

Chromatographic Separation (HPLC/GC) : The prepared sample is injected into a chromatographic system to separate it from any impurities. The choice between HPLC and GC depends on the compound's volatility and thermal stability.

-

Detection and Identification (MS/UV) : As the compound elutes from the column, it is detected. Mass spectrometry provides mass-to-charge ratio data, confirming the molecular weight, while a UV detector measures absorbance at specific wavelengths.[6]

-

Quantification : The concentration of the compound is determined by comparing the peak area from the sample to a calibration curve generated from the standard solutions.

Analytical Workflow Visualization

Reactivity and Stability

(6-Methoxypyridin-3-YL)methanol is chemically stable under standard room temperature and inert atmosphere conditions.[3] The presence of a primary alcohol (-CH₂OH) and a methoxy (-OCH₃) group on the pyridine ring allows for a variety of chemical reactions, making it a useful intermediate. The hydroxyl group can undergo esterification, etherification, or oxidation, while the pyridine ring can participate in various substitution reactions.

Biological and Pharmacological Context

While specific signaling pathways for (6-Methoxypyridin-3-YL)methanol are not extensively documented, its structural motifs are present in many biologically active molecules. Pyridine-based structures are common in medicinal chemistry. For instance, derivatives of a related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, are crucial building blocks for proton pump inhibitors (PPIs), a class of drugs used to reduce gastric acid secretion.[8] This highlights the potential of (6-Methoxypyridin-3-YL)methanol to serve as a scaffold or intermediate for synthesizing new therapeutic agents.

Role as a Chemical Building Block

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (6-Methoxypyridin-3-YL)methanol is associated with several hazards. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2] |

| STOT, Single Exposure | H335 | May cause respiratory irritation[2] |

Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[3]

Conclusion

(6-Methoxypyridin-3-YL)methanol is a valuable chemical intermediate with well-defined structural and physicochemical properties. Its utility in organic synthesis is underscored by the reactivity of its functional groups, positioning it as a key building block for the creation of complex molecules, including potential pharmaceutical agents. Proper adherence to documented synthesis protocols and safety guidelines is essential for its effective and safe application in research and development.

References

- 1. Cas 58584-63-7,(6-methoxypyridin-3-yl)methanol | lookchem [lookchem.com]

- 2. (6-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 12259941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. (6-Methoxypyridin-3-yl)methanol | CAS#:58584-63-7 | Chemsrc [chemsrc.com]

- 5. (6-methoxypyridin-3-yl)methanol | 58584-63-7 [chemicalbook.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. env.go.jp [env.go.jp]

- 8. benchchem.com [benchchem.com]

Synthesis pathways for (6-Methoxypyridin-3-YL)methanol from methyl 6-methoxynicotinate

An In-depth Technical Guide to the Synthesis of (6-Methoxypyridin-3-YL)methanol from Methyl 6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathways for converting methyl 6-methoxynicotinate to (6-methoxypyridin-3-yl)methanol. The core of this transformation is the chemoselective reduction of an aromatic ester to a primary alcohol. This document details various methodologies, presents quantitative data for comparison, and provides explicit experimental protocols for researchers in organic synthesis and medicinal chemistry.

Overview of Synthesis Pathways

The reduction of the ester functional group in methyl 6-methoxynicotinate to a primary alcohol is a fundamental transformation in organic synthesis. Several metal hydride reagents are capable of effecting this conversion. The choice of reagent often depends on factors such as scale, cost, safety, and desired selectivity. The most common and effective reagents for this purpose include Sodium bis(2-methoxyethoxy) aluminum hydride (also known as Red-Al®), Lithium Aluminum Hydride (LiAlH₄), and Sodium Borohydride (NaBH₄), often under specific conditions to enhance its reactivity towards esters.[1][2][3][4]

LiAlH₄ is a very powerful reducing agent capable of reducing esters, amides, nitriles, and carboxylic acids.[3][4] While effective, its high reactivity necessitates strict anhydrous conditions and careful handling. Sodium borohydride is a milder and safer reagent that typically does not reduce esters under standard conditions.[4][5] However, its reactivity can be enhanced by using an excess of the reagent, elevated temperatures, or co-solvents like methanol, enabling the reduction of esters.[2][6][7] Sodium bis(2-methoxyethoxy) aluminum hydride offers a reactivity profile between that of LiAlH₄ and NaBH₄ and is often used as a safer, more soluble alternative to LiAlH₄.

Comparative Data of Synthesis Pathways

The following table summarizes the key parameters for the reduction of methyl 6-methoxynicotinate using different established methods. This allows for a direct comparison of reaction conditions and reported efficiencies.

| Reducing Agent | Solvent System | Reaction Conditions | Reported Yield | Reference |

| Sodium bis(2-methoxyethoxy) aluminum hydride | Methyl tert-butyl ether (MTBE) | 0°C to 15°C, ~2 hours | 100% | [1] |

| Sodium Borohydride (NaBH₄) | Tetrahydrofuran (THF) / Methanol | Reflux, 2–4 hours | 70-92% (general) | [6][7] |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether / THF | 0°C to Room Temp. (Typical) | High (general) | [3][4] |

Detailed Experimental Protocols

Protocol 1: Reduction using Sodium bis(2-methoxyethoxy) aluminum hydride

This protocol is adapted from a documented large-scale synthesis and is noted for its high yield and efficiency.[1]

Materials:

-

Methyl 6-methoxynicotinate (1.0 eq)

-

Sodium bis(2-methoxyethoxy) aluminum hydride (Red-Al®), 65% solution in toluene (1.2 eq)

-

Methyl tert-butyl ether (MTBE)

-

3.5N Sodium Hydroxide (NaOH) aqueous solution

-

Toluene

Procedure:

-

Dissolve methyl 6-methoxynicotinate (e.g., 650 g, 3.89 mol) in MTBE (6.5 L) in a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel.[1]

-

Protect the system with an inert nitrogen atmosphere and cool the solution in an ice bath to 0°C.[1]

-

Slowly add the sodium bis(2-methoxyethoxy) aluminum hydride solution (e.g., 1.45 kg, 4.67 mol) to the reaction mixture over a period of 1.5 hours, ensuring the internal temperature does not exceed 15°C.[1]

-

After the addition is complete, continue stirring the mixture for an additional 20 minutes at the same temperature.[1]

-

Quenching: Carefully and slowly add 3.5N aqueous sodium hydroxide solution (2.6 L) while maintaining the reaction temperature below 15°C.[1]

-

Workup: Allow the mixture to warm to 32°C and stir for 45 minutes.[1] Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer again with MTBE (2.3 L).[1]

-

Combine all organic layers and concentrate to dryness under reduced pressure.[1]

-

Purification: Add toluene (1.3 L) to the residue and perform azeotropic distillation to remove residual water. Repeat this process three times to yield the final product, (6-methoxypyridin-3-yl)methanol, as a light yellow oil.[1]

Protocol 2: Reduction using Sodium Borohydride

This protocol is a general method for the reduction of aromatic esters using the safer and more convenient sodium borohydride.[6][7]

Materials:

-

Methyl 6-methoxynicotinate (1.0 eq)

-

Sodium Borohydride (NaBH₄) (excess, e.g., 4.0 eq)

-

Tetrahydrofuran (THF)

-

Methanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve methyl 6-methoxynicotinate in a mixture of THF and methanol.[6]

-

To the stirred solution, add finely powdered sodium borohydride portion-wise. An excess of the reagent is required to reduce the ester.[6]

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[6]

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully add water to quench the excess NaBH₄.[6]

-

Workup: Remove the organic solvents (THF, methanol) under reduced pressure using a rotary evaporator.[6]

-

Extract the remaining aqueous residue with ethyl acetate (e.g., 3 times).[6]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[6]

-

Purification: If necessary, purify the product by column chromatography on silica gel or by distillation under reduced pressure.[6]

Visualization of Pathways and Workflows

Overall Synthesis Pathway

Caption: Chemical reduction of an ester to a primary alcohol.

General Experimental Workflow

Caption: A typical workflow for a chemical reduction reaction.

Product Characterization

The final product, (6-methoxypyridin-3-yl)methanol, is typically characterized by spectroscopic methods to confirm its structure and purity.

-

¹H-NMR Data (CDCl₃): δ (ppm): 8.11 (1H, d, J=2.4Hz), 7.62 (1H, dd, J=2.4Hz, 8.8Hz), 6.75 (1H, d, J=8.8Hz), 4.62 (2H, s), 3.93 (3H, s).[1]

References

- 1. (6-methoxypyridin-3-yl)methanol | 58584-63-7 [chemicalbook.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Physical properties including boiling point and density of (6-Methoxypyridin-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxypyridin-3-YL)methanol is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. An understanding of its physical properties is crucial for its application in research and development, particularly in process scale-up, formulation, and quality control. This technical guide provides a summary of the available physicochemical data for (6-Methoxypyridin-3-YL)methanol and outlines detailed experimental protocols for the determination of its boiling point and density.

Core Physical Properties

Precise experimental values for the boiling point and density of (6-Methoxypyridin-3-YL)methanol are not extensively reported in publicly available literature. However, key identifying information has been compiled below. The compound typically presents as a colorless to pale-yellow or yellow-brown liquid[1].

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | PubChem[2] |

| Molecular Weight | 139.15 g/mol | PubChem[2] |

| CAS Number | 58584-63-7 | Sigma-Aldrich[1] |

| Physical Form | Colorless to Pale-yellow to Yellow-brown Liquid | Sigma-Aldrich[1] |

| Boiling Point | Not explicitly reported | - |

| Density | Not explicitly reported | - |

Experimental Protocols

Given the absence of reported values for boiling point and density, the following established methodologies are provided for their experimental determination.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for determining the boiling point of a small sample of an organic liquid is the capillary method using a Thiele tube or a similar heating apparatus.

Materials:

-

(6-Methoxypyridin-3-YL)methanol sample

-

Thiele tube or other oil bath apparatus

-

High-temperature mineral oil or silicone oil

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

Sample Preparation: A small amount of (6-Methoxypyridin-3-YL)methanol is placed into the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube filled with oil, making sure the oil level is above the sample but below the opening of the test tube.

-

Heating: The apparatus is heated slowly and uniformly.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Heating should be continued until a rapid and continuous stream of bubbles is observed.

-

Temperature Reading: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. The most straightforward method for determining the density of a liquid is by measuring the mass of a known volume.

Materials:

-

(6-Methoxypyridin-3-YL)methanol sample

-

Pycnometer (specific gravity bottle) or a calibrated volumetric flask

-

Analytical balance

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Weighing the Empty Pycnometer: The clean and dry pycnometer is weighed accurately on an analytical balance.

-

Filling the Pycnometer: The pycnometer is filled with the (6-Methoxypyridin-3-YL)methanol sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Temperature Equilibration: The filled pycnometer is placed in a water bath at a constant, known temperature (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

-

Weighing the Filled Pycnometer: The pycnometer is removed from the water bath, dried on the outside, and weighed accurately.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Density (ρ) = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

Synthesis Workflow

A common synthetic route to (6-Methoxypyridin-3-YL)methanol involves the reduction of methyl 6-methoxynicotinate. The following diagram illustrates the key steps in this experimental workflow.

Caption: Synthesis workflow for (6-Methoxypyridin-3-YL)methanol.

References

A Technical Guide to (6-Methoxypyridin-3-YL)methanol: A Key Building Block in Kinase Inhibitor Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of (6-Methoxypyridin-3-YL)methanol, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and its significant role as a precursor in the development of targeted cancer therapies, specifically focusing on PI3K/mTOR and RET kinase inhibitors.

Core Compound Identification

(6-Methoxypyridin-3-YL)methanol is a pyridine derivative recognized for its utility as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.

| Identifier | Value |

| CAS Number | 58584-63-7[1] |

| Molecular Formula | C7H9NO2[1] |

| Molecular Weight | 139.15 g/mol |

| IUPAC Name | (6-methoxypyridin-3-yl)methanol[1] |

| Synonyms | 2-Methoxy-5-(hydroxymethyl)pyridine, 6-Methoxy-3-pyridinemethanol |

Physicochemical and Spectral Data

Below is a summary of the known physical and chemical properties of (6-Methoxypyridin-3-YL)methanol, along with its spectral data.

| Property | Value |

| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid[1] |

| Boiling Point | 258.0±20.0 °C at 760 mmHg |

| Flash Point | 110.0±21.8 °C |

| Density | 1.155±0.06 g/cm3 |

| pKa | 13.42±0.10 (Predicted) |

¹H-NMR Spectral Data (CDCl₃): δ (ppm): 8.11 (1H, d, J=2.4Hz), 7.62 (1H, dd, J=2.4Hz, 8.8Hz), 6.75 (1H, d, J=8.8Hz), 4.62 (2H, s), 3.93 (3H, s).[2]

Synthesis Protocol

(6-Methoxypyridin-3-YL)methanol can be synthesized from methyl 6-methoxynicotinate. The following is a detailed experimental protocol.

Reaction: Reduction of an ester to an alcohol.

Materials:

-

Methyl 6-methoxynicotinate

-

tert-Butyl methyl ether (MTBE)

-

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), 65% solution in toluene

-

3.5N Sodium hydroxide (NaOH) solution

-

Toluene

-

Nitrogen gas supply

-

Ice bath

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Dissolve methyl 6-methoxynicotinate (1.0 eq) in MTBE in a reaction vessel under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add Red-Al (1.2 eq) to the reaction mixture over 1.5 hours, maintaining the temperature below 15°C.

-

After the addition is complete, continue stirring for an additional 20 minutes.

-

Slowly quench the reaction by adding 3.5N NaOH solution, ensuring the temperature remains below 15°C.

-

Allow the reaction mixture to warm to 32°C and stir for 45 minutes.

-

Separate the organic layer. Extract the aqueous layer with MTBE.

-

Combine the organic layers and concentrate under reduced pressure to dryness.

-

Add toluene to the residue and perform azeotropic distillation. Repeat this step three times to yield the final product as a light yellow oil.[2]

Applications in Drug Development: A Precursor to Kinase Inhibitors

(6-Methoxypyridin-3-YL)methanol is a critical starting material in the synthesis of several classes of kinase inhibitors, which are at the forefront of targeted cancer therapy.

PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for drug development.

Derivatives of (6-Methoxypyridin-3-YL)methanol are integral to the structure of potent PI3K/mTOR dual inhibitors. For example, the compound is used in the synthesis of molecules like PF-04691502, which features a 2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido-[2,3-d]pyrimidin-7(8H)-one structure.[3]

Quantitative Data for a Representative PI3K/mTOR Inhibitor Derivative:

| Compound | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |

| NSC765844 | PI3Kα | 1.3 | HCT-116 | Not Specified |

| PI3Kβ | 1.8 | |||

| PI3Kγ | 1.5 | |||

| PI3Kδ | 3.8 | |||

| mTOR | 3.8 |

Data for NSC765844, a compound synthesized on an arylsulfonamide scaffold which is a common privileged structure in PI3K/mTOR inhibitors.[3]

RET Kinase Inhibitors

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a vital role in cell growth and differentiation. Genetic alterations in RET are oncogenic drivers in various cancers, including non-small cell lung cancer and medullary thyroid cancer.

(6-Methoxypyridin-3-YL)methanol serves as a precursor for the synthesis of selective RET inhibitors. These inhibitors are designed to be ATP-competitive and block the signaling activity of the RET kinase, leading to the inhibition of cancer cell growth and proliferation.[4]

Experimental Protocol: General Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds derived from (6-Methoxypyridin-3-YL)methanol against a target kinase.

Materials:

-

Recombinant human kinase enzyme (e.g., PI3K, mTOR, RET)

-

Kinase substrate (e.g., a specific peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the kinase, substrate, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Read the signal (e.g., luminescence, fluorescence) on a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

(6-Methoxypyridin-3-YL)methanol is a chemical intermediate of high value to the pharmaceutical industry. Its utility as a versatile starting material for the synthesis of potent and selective kinase inhibitors, such as those targeting the PI3K/mTOR and RET pathways, underscores its importance in the development of next-generation cancer therapeutics. This guide provides essential technical information to support ongoing and future research and development efforts in this critical area of medicine.

References

Potential research applications of (6-Methoxypyridin-3-YL)methanol in medicinal chemistry

An In-depth Technical Guide on its Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

(6-Methoxypyridin-3-YL)methanol , a substituted pyridine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, including the electron-donating methoxy group and the reactive hydroxymethyl moiety, make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. This technical guide explores the potential research applications of (6-Methoxypyridin-3-YL)methanol, detailing its role in the development of novel therapeutics targeting key signaling pathways implicated in cancer, inflammation, and pain.

Chemical Properties and Synthesis

(6-Methoxypyridin-3-YL)methanol, with the chemical formula C7H9NO2 and a molecular weight of 139.15 g/mol , is a colorless to pale-yellow liquid.[1] It is characterized by the presence of a pyridine ring, a methoxy group at the 6-position, and a methanol group at the 3-position.[2] This arrangement of functional groups allows for a variety of chemical modifications, making it a valuable scaffold for combinatorial chemistry and lead optimization.

A common synthetic route to (6-Methoxypyridin-3-YL)methanol involves the reduction of methyl 6-methoxynicotinate.[3]

Experimental Protocol: Synthesis of (6-Methoxypyridin-3-YL)methanol

Materials:

-

Methyl 6-methoxynicotinate

-

Tert-butyl methyl ether (MTBE)

-

Sodium bis(2-methoxyethoxy)aluminum hydride (65% solution in toluene)

-

3.5N Sodium hydroxide solution

-

Toluene

-

Ice bath

-

Nitrogen atmosphere

Procedure:

-

Dissolve methyl 6-methoxynicotinate (1 equivalent) in MTBE under a nitrogen atmosphere and cool the solution in an ice bath.[3]

-

Slowly add sodium bis(2-methoxyethoxy)aluminum hydride (1.2 equivalents) to the reaction mixture over 1.5 hours, maintaining the temperature below 15°C.[3]

-

After the addition is complete, continue stirring for 20 minutes.[3]

-

Slowly add 3.5N aqueous sodium hydroxide solution, keeping the temperature below 15°C.[3]

-

Warm the reaction mixture to 32°C and stir for 45 minutes.[3]

-

Separate the organic layer. Extract the aqueous layer with MTBE.[3]

-

Combine the organic layers and concentrate under reduced pressure.[3]

-

Add toluene to the residue and perform azeotropic distillation. Repeat this step three times to yield (6-Methoxypyridin-3-YL)methanol as a light yellow oil.[3]

Applications in Medicinal Chemistry

The (6-Methoxypyridin-3-YL)methanol scaffold has been successfully incorporated into a variety of potent and selective inhibitors targeting key enzymes in cellular signaling pathways.

PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4]

Derivatives of (6-Methoxypyridin-3-YL)methanol have been investigated as dual PI3K/mTOR inhibitors. For instance, a series of sulfonamide methoxypyridine derivatives has demonstrated potent inhibitory activity against both PI3Kα and mTOR.[5][4]

Quantitative Data: PI3K/mTOR Inhibitory Activity

| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) |

| 22c | PI3Kα | 0.22 | MCF-7 | 130 |

| mTOR | 23 | HCT-116 | 20 |

Data synthesized from a study on sulfonamide methoxypyridine derivatives.[5][4]

Signaling Pathway: PI3K/AKT/mTOR

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Experimental Protocol: PI3K/mTOR Kinase Assay (General)

This protocol outlines a general procedure for an in vitro kinase assay to determine the IC50 values of inhibitor compounds.

Materials:

-

Recombinant PI3K and mTOR enzymes

-

Substrate (e.g., PIP2 for PI3K)

-

ATP

-

Test compounds (derivatives of (6-Methoxypyridin-3-YL)methanol)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add a solution containing the respective kinase (PI3K or mTOR).

-

Initiate the kinase reaction by adding a solution containing the substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding a suitable reagent (e.g., ADP-Glo™ Reagent).

-

Incubate for 40 minutes.

-

Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value from the dose-response curve.[4]

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists

TRPV3 is a non-selective cation channel primarily expressed in the skin and neuronal tissues. It is implicated in temperature sensation, pain perception, and skin barrier function.[2][3][6] Antagonists of TRPV3 are being explored for the treatment of chronic pain and inflammatory skin disorders.

The pyridinyl methanol moiety is a key feature in a class of potent and selective TRPV3 antagonists.[2][3][6]

Quantitative Data: TRPV3 Antagonist Activity

| Compound | Target | IC50 (µM) |

| 74a | TRPV3 | 0.38 |

Data for a representative (pyridin-2-yl)methanol derivative.[2]

Experimental Workflow: Development of TRPV3 Antagonists

Caption: Workflow for TRPV3 antagonist drug discovery.

RET Kinase Inhibitors

The Rearranged during Transfection (RET) receptor tyrosine kinase plays a critical role in cell growth, differentiation, and survival. Aberrant RET signaling, due to mutations or fusions, is a driver in several types of cancer, including thyroid and non-small cell lung cancer.[1]

The pyridine scaffold is a key component in the development of potent RET inhibitors, including those active against gatekeeper mutations that confer resistance to existing therapies.[1]

Quantitative Data: RET Inhibitor Activity

| Compound | Target | IC50 (nM) |

| 20 | RET (wild-type) | 6.20 |

| RET (V804M mutant) | 18.68 |

Data for a representative N-trisubstituted pyrimidine derivative.[1]

Logical Relationship: Overcoming Drug Resistance

Caption: Logic for overcoming RET kinase inhibitor resistance.

Conclusion

(6-Methoxypyridin-3-YL)methanol has proven to be a highly valuable and adaptable scaffold in the field of medicinal chemistry. Its utility in the synthesis of potent and selective inhibitors for critical therapeutic targets such as PI3K/mTOR, TRPV3, and RET kinases highlights its significant potential for the development of novel drugs. The synthetic accessibility and the capacity for diverse chemical modifications make (6-Methoxypyridin-3-YL)methanol a key building block for future drug discovery efforts aimed at addressing a wide range of diseases. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Solubility characteristics of (6-Methoxypyridin-3-YL)methanol in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (6-Methoxypyridin-3-YL)methanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical solubility profile based on the compound's molecular structure, and provides detailed experimental protocols for determining its solubility in common laboratory solvents.

Predicting Solubility: A Structural Perspective

The solubility of a compound is largely dictated by its molecular structure and the principle of "like dissolves like."[1][2][3] This principle states that substances with similar polarities are more likely to be soluble in one another. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[2] The structure of (6-Methoxypyridin-3-YL)methanol, a pyridine derivative, contains both polar and non-polar features which will influence its solubility.[4]

The key structural features of (6-Methoxypyridin-3-YL)methanol include:

-

A Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom. The nitrogen atom introduces polarity.

-

A Methoxy Group (-OCH3): This group has some polar character due to the electronegative oxygen atom.

-

A Hydroxymethyl Group (-CH2OH): The hydroxyl group is capable of hydrogen bonding, making this part of the molecule polar and hydrophilic.

Based on these structural components, it can be predicted that (6-Methoxypyridin-3-YL)methanol will exhibit some degree of solubility in a range of solvents. The presence of the hydroxyl and methoxy groups suggests that it will be more soluble in polar solvents, particularly those that can participate in hydrogen bonding.[5]

Data Presentation: A Template for Experimental Results

| Solvent Category | Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Polar Protic | Water | |||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | |||

| Dimethylformamide (DMF) | ||||

| Acetonitrile | ||||

| Acetone | ||||

| Nonpolar | Hexane | |||

| Toluene | ||||

| Dichloromethane | ||||

| Diethyl Ether |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6] The following protocol outlines the steps to measure the solubility of (6-Methoxypyridin-3-YL)methanol.

Objective: To determine the equilibrium solubility of (6-Methoxypyridin-3-YL)methanol in a given solvent at a specified temperature.

Materials:

-

(6-Methoxypyridin-3-YL)methanol

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of (6-Methoxypyridin-3-YL)methanol to a vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.[7]

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any remaining undissolved solid particles. Filtration is a critical step to avoid overestimation of the solubility.

-

-

Analysis:

-

Quantify the concentration of (6-Methoxypyridin-3-YL)methanol in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration of the saturated solution.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or mol/L.

-

Record the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of (6-Methoxypyridin-3-YL)methanol.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. quora.com [quora.com]

- 4. Cas 58584-63-7,(6-methoxypyridin-3-yl)methanol | lookchem [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

Navigating the Stability of (6-Methoxypyridin-3-YL)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical aspects of thermal stability and appropriate storage conditions for (6-Methoxypyridin-3-YL)methanol. While specific experimental data on the thermal decomposition of this compound is not extensively available in the public domain, this document provides a comprehensive overview based on existing supplier recommendations, general principles of chemical stability for related structures, and standardized methodologies for thermal analysis.

Summary of Physical and Chemical Properties

A clear understanding of the fundamental physicochemical properties of (6-Methoxypyridin-3-YL)methanol is essential for its proper handling and storage. The table below summarizes key known data points.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | PubChem |

| Molecular Weight | 139.15 g/mol | PubChem |

| CAS Number | 58584-63-7 | ChemicalBook |

| Appearance | Colorless to light yellow liquid | Sigma-Aldrich |

Recommended Storage Conditions

Based on information from chemical suppliers, the recommended storage conditions for (6-Methoxypyridin-3-YL)methanol are crucial for maintaining its integrity over time.

| Parameter | Recommendation |

| Temperature | Room temperature |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) |

| Light | Store in a light-resistant container |

| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed. |

Storing under an inert atmosphere is particularly important to prevent oxidation, a common degradation pathway for many organic compounds.

Hypothetical Thermal Stability Analysis

In the absence of specific published data for (6-Methoxypyridin-3-YL)methanol, this section outlines standard experimental protocols for assessing thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The provided data is illustrative to demonstrate how such results would be presented.

Experimental Protocols

Thermogravimetric Analysis (TGA):

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of (6-Methoxypyridin-3-YL)methanol into an aluminum or platinum pan.

-

Atmosphere: Nitrogen or air, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from 25 °C to 500 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC):

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of (6-Methoxypyridin-3-YL)methanol into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from 25 °C to a temperature below the decomposition point (determined by TGA) at a heating rate of 10 °C/min to observe any phase transitions, such as melting.

-

Data Analysis: Record the heat flow as a function of temperature to determine melting point and other thermal events.

Illustrative Quantitative Data

The following table presents hypothetical data that could be obtained from TGA and DSC analyses of (6-Methoxypyridin-3-YL)methanol.

| Analysis | Parameter | Illustrative Value |

| TGA | Onset of Decomposition (Tonset) | ~ 250 °C |

| TGA | Temperature at 5% Mass Loss (T5%) | ~ 265 °C |

| DSC | Melting Point (Tm) | ~ 75 °C |

Visualizing Stability Assessment and Potential Degradation

To provide a clearer understanding of the processes involved in stability testing and potential degradation pathways, the following diagrams are provided.

Based on the structure of (6-Methoxypyridin-3-YL)methanol, several degradation pathways can be hypothesized. The presence of a hydroxyl group and a methoxy group on a pyridine ring suggests potential for oxidation and other reactions at elevated temperatures or in the presence of reactive species.

Conclusion

While specific, publicly available thermal stability data for (6-Methoxypyridin-3-YL)methanol is limited, this guide provides a framework for its safe handling and storage based on supplier recommendations and general chemical principles. The recommended storage condition is at room temperature under an inert atmosphere to minimize degradation. For critical applications in research and drug development, it is strongly advised that users perform their own thermal stability studies using standard techniques such as TGA and DSC to establish a precise thermal profile for their specific batch of the compound. The hypothetical workflows and degradation pathways presented here serve as a guide for designing such experiments and interpreting the potential results.

An In-depth Technical Guide to the Health and Safety of Handling (6-Methoxypyridin-3-YL)methanol

This guide provides comprehensive health and safety information for (6-Methoxypyridin-3-YL)methanol (CAS No: 58584-63-7), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Hazard Identification and Classification

(6-Methoxypyridin-3-YL)methanol is classified as a hazardous substance. The primary hazards associated with this compound are summarized below.

GHS Hazard Statements: [1][2][3]

-

H302: Harmful if swallowed.

-

H332: Harmful if inhaled.[1]

Signal Word: Warning[1]

Physical and Chemical Properties

A summary of the available physical and chemical properties of (6-Methoxypyridin-3-YL)methanol is presented in the table below.

| Property | Value | Source |

| CAS Number | 58584-63-7 | [1][3] |

| Linear Formula | C7H9NO2 | [1] |

| Molecular Weight | 139.15 g/mol | [3] |

| Physical Form | Colorless to Pale-yellow to Yellow-brown Liquid | [1] |

| Purity | 98% | [1] |

| Boiling Point | 142 °C (288 °F) | |

| Density | 1.038 g/cm3 at 25 °C (77 °F) |

Exposure Controls and Personal Protection

Due to the hazardous nature of (6-Methoxypyridin-3-YL)methanol, appropriate engineering controls and personal protective equipment (PPE) must be utilized to minimize exposure.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Facilities should be equipped with an eyewash station and a safety shower.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4]

-

Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator.

Handling and Storage

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[4][5]

-

Wash hands thoroughly after handling.[4]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]

Conditions for Safe Storage:

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep the container tightly closed.[4]

-

Store locked up.[4]

-

Store under an inert atmosphere at room temperature.[1]

First Aid Measures

In the event of exposure to (6-Methoxypyridin-3-YL)methanol, immediate first aid is crucial. The following diagram outlines the recommended procedures for different routes of exposure.

Accidental Release Measures

In the case of a spill, prompt and appropriate action is necessary to prevent further contamination and exposure. The following workflow outlines the general procedure for handling a spill of (6-Methoxypyridin-3-YL)methanol.

Environmental Precautions:

-

Do not let the product enter drains, other waterways, or soil.[4]

Toxicological Information

Symptoms of Exposure:

Experimental Protocols

Detailed experimental protocols for the synthesis of (6-Methoxypyridin-3-YL)methanol have been described. One common method involves the reduction of methyl 6-methoxynicotinate.

Synthesis of (6-methoxypyridin-3-yl)methanol from methyl 6-methoxynicotinate: [8]

-

Dissolve methyl-6-methoxynicotinate in tert-butyl methyl ether (MTBE) and cool the solution in an ice bath under a nitrogen atmosphere.[8]

-

Slowly add sodium bis(2-methoxyethoxy) aluminum hydride (as a solution in toluene) to the reaction mixture over a period of 1.5 hours.[8]

-

Continue stirring for an additional 20 minutes after the addition is complete.[8]

-

Slowly add an aqueous solution of sodium hydroxide while maintaining the reaction temperature below 15°C.[8]

-

Allow the reaction mixture to warm to 32°C and stir for 45 minutes.[8]

-

Separate the organic layer. Extract the aqueous layer again with MTBE.[8]

-

Combine the organic layers and concentrate them to dryness under reduced pressure.[8]

-

Add toluene to the residue and perform azeotropic distillation. Repeat this process three times to yield the final product as a light yellow oil.[8]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. The product should be disposed of at an approved waste disposal plant.[4]

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS for the most current and detailed safety information before handling this chemical.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemical-label.com [chemical-label.com]

- 3. (6-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 12259941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. methanex.com [methanex.com]

- 8. (6-methoxypyridin-3-yl)methanol | 58584-63-7 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (6-arylated-pyridin-3-yl) Methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of (6-arylated-pyridin-3-yl) methanol derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridyl scaffold in numerous biologically active molecules and functional materials. The described methodology is primarily based on the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Introduction

The synthesis of arylated pyridine derivatives is a cornerstone of modern organic chemistry, enabling the construction of complex molecular architectures with diverse applications. The (6-arylated-pyridin-3-yl) methanol core is a valuable building block for the development of novel pharmaceuticals and functional materials. The protocol outlined below describes a reliable method for the synthesis of these compounds via a palladium-catalyzed Suzuki-Miyaura coupling reaction between a halogenated pyridine precursor and an appropriate arylboronic acid.

Experimental Protocols

General Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The primary method for the synthesis of (6-arylated-pyridin-3-yl) methanol is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a 6-halopyridine derivative with an arylboronic acid in the presence of a base. A general reaction scheme is presented below:

A key advantage of this methodology is its tolerance of a wide range of functional groups on both the pyridine and the aryl partner, allowing for the synthesis of a diverse library of compounds.[1]

Detailed Experimental Procedure for the Synthesis of (6-(Aryl)pyridin-3-yl)methanol Derivatives

This protocol is adapted from a multistep reaction involving a Domino Suzuki/Cannizzaro-type reaction, starting from 6-bromonicotinaldehyde.[2]

Materials:

-

6-Bromonicotinaldehyde

-

Arylboronic acid (e.g., 2-benzofuran-phenyl boronic acid, [1,1'-biphenyl]-4-ylboronic acid, 3-fluorophenylboronic acid, 4-chlorophenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

Solvent (e.g., Dioxane)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

-

Silica gel for column chromatography

Equipment:

-

Screw-capped reaction tube or round-bottom flask

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware (separatory funnel, beakers, flasks)

-

Rotary evaporator

-

Column chromatography setup

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: In a screw-capped reaction tube, combine 6-bromonicotinaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq), and potassium phosphate (1.2 eq).

-

Solvent Addition: Add the appropriate solvent (e.g., dioxane) to the reaction tube.

-

Inert Atmosphere: Purge the reaction tube with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.

-

Reaction: Seal the tube and heat the reaction mixture at a temperature ranging from 85-110°C.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (6-arylated-pyridin-3-yl) methanol derivative.

Data Presentation

The following table summarizes the yields for the synthesis of several (6-arylated-pyridin-3-yl) methanol derivatives as reported in the literature.

| Compound Name | Abbreviation | Starting Materials | Yield (%) |

| (6-(2-Benzofuranyl)pyridin-3-yl)methanol | BFPM | 6-Bromonicotinaldehyde, 2-Benzofuranboronic acid | 33 |

| (6-([1,1'-Biphenyl]-4-yl)pyridin-3-yl)methanol | BPPM | 6-Bromonicotinaldehyde, [1,1'-Biphenyl]-4-ylboronic acid | - |

| (6-(3-Fluorophenyl)pyridin-3-yl)methanol | FPPM | 6-Bromonicotinaldehyde, 3-Fluorophenylboronic acid | 34 |

| (6-(4-Chlorophenyl)pyridin-3-yl)methanol | CPPM | 6-Bromonicotinaldehyde, 4-Chlorophenylboronic acid | 37 |

Table adapted from data presented in ChemistrySelect, 2024.[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the synthesis of (6-arylated-pyridin-3-yl) methanol.

Caption: Experimental workflow for the synthesis of (6-arylated-pyridin-3-yl) methanol.

Caption: Proposed mechanism for the Domino Suzuki/Cannizzaro-type reaction.

References

Step-by-step procedure for the reduction of methyl 6-methoxynicotinate to (6-Methoxypyridin-3-YL)methanol

Application Notes and Protocols for the Reduction of Methyl 6-Methoxynicotinate

Introduction

This document provides a detailed protocol for the chemical reduction of methyl 6-methoxynicotinate to (6-Methoxypyridin-3-YL)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The presented methodology is robust, high-yielding, and scalable, making it suitable for researchers and professionals in medicinal chemistry, organic synthesis, and drug development. The primary method detailed below employs sodium bis(2-methoxyethoxy)aluminum hydride as the reducing agent. Alternative reducing agents and their relative reactivities are also discussed.

Chemical Reaction

The overall reaction involves the reduction of an ester functional group to a primary alcohol:

Methyl 6-methoxynicotinate → (6-Methoxypyridin-3-YL)methanol

Methodology and Experimental Protocol

1. Reagents and Materials

-

Methyl 6-methoxynicotinate

-

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), 65% solution in toluene

-

tert-Butyl methyl ether (MTBE)

-

Toluene

-

3.5N Sodium hydroxide (NaOH) solution

-

Nitrogen gas (inert atmosphere)

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer or mechanical stirrer

2. Reaction Setup

A multi-necked round-bottom flask equipped with a magnetic or mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled. The flask is charged with methyl 6-methoxynicotinate and tert-butyl methyl ether (MTBE).

3. Step-by-Step Procedure

-

Dissolution and Inerting: Methyl 6-methoxynicotinate (1.0 eq) is dissolved in tert-butyl methyl ether (MTBE) in the reaction flask. The system is then purged with nitrogen to establish an inert atmosphere.

-

Cooling: The reaction mixture is cooled to 0-5 °C using an ice bath.

-

Addition of Reducing Agent: A 65% solution of sodium bis(2-methoxyethoxy)aluminum hydride in toluene (1.2 eq) is added slowly to the reaction mixture via a dropping funnel over a period of 1.5 hours, ensuring the internal temperature is maintained below 15°C.[1]

-

Reaction Monitoring: After the addition is complete, the reaction is stirred for an additional 20 minutes in the ice bath.[1] The reaction mixture is then allowed to warm to 32°C and stirred for another 45 minutes.[1] The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of a 3.5N aqueous sodium hydroxide solution, while maintaining the temperature below 15°C.[1]

-

Workup and Extraction: The organic layer is separated. The aqueous layer is then extracted with MTBE.[1] The organic layers are combined.

-

Purification: The combined organic layers are concentrated under reduced pressure. Toluene is added to the residue, and an azeotropic distillation is performed to remove water. This azeotropic distillation is repeated three times to yield the final product as a light yellow oil.[1]

Data Presentation

The following table summarizes the key quantitative data for the reduction of methyl 6-methoxynicotinate.

| Parameter | Value | Reference |

| Starting Material | Methyl 6-methoxynicotinate | [1] |

| Reducing Agent | Sodium bis(2-methoxyethoxy)aluminum hydride (65% in toluene) | [1] |

| Molar Equivalents of Reducing Agent | 1.2 eq | [1] |

| Solvent | tert-Butyl methyl ether (MTBE) | [1] |

| Reaction Temperature | 0-32 °C | [1] |

| Reaction Time | ~2.5 hours | [1] |

| Product | (6-Methoxypyridin-3-YL)methanol | [1] |

| Yield | 100% | [1] |

| Product Appearance | Light yellow oil | [1] |

¹H-NMR Data (CDCl₃): δ (ppm): 8.11 (1H, d, J=2.4Hz), 7.62 (1H, dd, J=2.4Hz, 8.8Hz), 6.75 (1H, d, J=8.8Hz), 4.62 (2H, s), 3.93 (3H, s).[1]

Discussion of Alternative Reducing Agents

While the protocol above details the use of sodium bis(2-methoxyethoxy)aluminum hydride, other reducing agents can also be employed for the reduction of esters to primary alcohols.

-

Lithium Aluminum Hydride (LiAlH₄): A very powerful and common reducing agent for esters.[2][3][4][5] It is more reactive than sodium borohydride and will readily reduce esters, carboxylic acids, amides, and nitriles.[2][5] Reactions with LiAlH₄ are typically carried out in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether.[6]

-

Sodium Borohydride (NaBH₄): Generally considered a milder reducing agent than LiAlH₄.[7][8][9] Under standard conditions (e.g., in methanol or ethanol at room temperature), NaBH₄ is not reactive enough to reduce esters.[7] However, its reactivity can be enhanced by using a large excess of the reagent, higher temperatures, or co-solvents like THF under reflux. Additives can also be used to increase the reducing power of NaBH₄.

Visualizations

Caption: Experimental workflow for the reduction of methyl 6-methoxynicotinate.

References

- 1. (6-methoxypyridin-3-yl)methanol | 58584-63-7 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. leah4sci.com [leah4sci.com]

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of (6-Methoxypyridin-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis and purification of (6-methoxypyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Two primary synthetic routes are presented: the reduction of methyl 6-methoxynicotinate using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) and the reduction of 6-methoxypyridine-3-carbaldehyde utilizing sodium borohydride. Detailed purification protocols involving extraction, recrystallization, and column chromatography are also provided to yield high-purity material. All quantitative data is summarized for easy comparison, and experimental workflows are visualized using diagrams.

Introduction

(6-Methoxypyridin-3-yl)methanol is a valuable building block in medicinal chemistry and drug development, frequently employed in the synthesis of various biologically active molecules. Its structural motif is present in a range of therapeutic agents, making its efficient and scalable synthesis a topic of significant interest. This document outlines two reliable methods for its preparation on a laboratory scale, starting from commercially available precursors. The choice of method may depend on factors such as reagent availability, scale, and desired purity.

Data Presentation

Table 1: Comparison of Synthetic Routes for (6-Methoxypyridin-3-YL)methanol

| Parameter | Synthesis from Methyl 6-methoxynicotinate | Synthesis from 6-methoxypyridine-3-carbaldehyde |

| Starting Material | Methyl 6-methoxynicotinate | 6-methoxypyridine-3-carbaldehyde |

| Reducing Agent | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) | Sodium Borohydride (NaBH₄) |

| Solvent | tert-Butyl methyl ether (MTBE) | Methanol (MeOH) or Ethanol (EtOH) |

| Reaction Temperature | 0 °C to 32 °C | 0 °C to Room Temperature |

| Reaction Time | ~2 hours | 1-4 hours |

| Reported Yield | Up to 100%[1] | Typically >90% |

| Purity (after workup) | High | Good to High |

| Key Considerations | Red-Al® is a potent, moisture-sensitive reagent. | NaBH₄ is a milder, more user-friendly reagent. |

Table 2: Purification Parameters for (6-Methoxypyridin-3-YL)methanol

| Purification Method | Key Parameters | Expected Purity |

| Liquid-Liquid Extraction | Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | Removes inorganic salts and highly polar impurities. |

| Recrystallization | Solvent System: Ethyl acetate/Hexanes | >98% |

| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Ethyl acetate/Hexanes gradient | >99% |

Experimental Protocols

Protocol 1: Synthesis from Methyl 6-methoxynicotinate via Red-Al® Reduction

This protocol is adapted from a reported large-scale synthesis and provides a high yield of the desired product.[1]

Materials:

-

Methyl 6-methoxynicotinate

-

tert-Butyl methyl ether (MTBE)

-

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), 65% solution in toluene

-

3.5N Sodium hydroxide (NaOH) solution

-

Toluene

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, ice bath, magnetic stirrer, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 6-methoxynicotinate (1.0 eq) in MTBE (10 volumes).

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Slowly add Red-Al® (1.2 eq) to the reaction mixture over 1.5 hours, maintaining the temperature below 15 °C.

-

After the addition is complete, continue stirring for an additional 20 minutes at 0 °C.

-

Carefully quench the reaction by the slow addition of 3.5N NaOH solution, ensuring the temperature remains below 15 °C.

-

Allow the mixture to warm to room temperature and stir for 45 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with MTBE.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (6-Methoxypyridin-3-YL)methanol as a light-yellow oil. For further purification, azeotropic distillation with toluene can be performed.[1]

Protocol 2: Synthesis from 6-methoxypyridine-3-carbaldehyde via Sodium Borohydride Reduction

This protocol utilizes the milder and more common reducing agent, sodium borohydride.

Materials:

-

6-methoxypyridine-3-carbaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, ice bath, magnetic stirrer, rotary evaporator.

Procedure:

-

Dissolve 6-methoxypyridine-3-carbaldehyde (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water to decompose the excess NaBH₄.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with DCM or EtOAc (3 x 10 volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to afford the crude (6-Methoxypyridin-3-YL)methanol.

Purification Protocols

Protocol 3: Purification by Recrystallization

Materials:

-

Crude (6-Methoxypyridin-3-YL)methanol

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Erlenmeyer flask, hot plate, ice bath, Buchner funnel, filter paper.

Procedure:

-

Dissolve the crude (6-Methoxypyridin-3-YL)methanol in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes to the hot solution until a slight turbidity persists.

-

If necessary, gently warm the solution to re-dissolve any precipitate.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethyl acetate/hexanes mixture.

-

Dry the purified crystals under vacuum.

Protocol 4: Purification by Column Chromatography

Materials:

-

Crude (6-Methoxypyridin-3-YL)methanol

-

Silica gel (230-400 mesh)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Chromatography column, collection tubes, TLC plates.

Procedure:

-

Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 10% EtOAc in hexanes) and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity (e.g., 10% EtOAc) and gradually increasing the polarity (e.g., up to 50% EtOAc).

-

Collect fractions and monitor the elution by TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified (6-Methoxypyridin-3-YL)methanol.

Mandatory Visualization

Caption: Synthetic and purification workflow for (6-Methoxypyridin-3-YL)methanol.

Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.

References

Application Notes and Protocols: (6-Methoxypyridin-3-YL)methanol as a Precursor for Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxypyridin-3-YL)methanol is a versatile and increasingly important precursor in the synthesis of novel heterocyclic compounds, particularly those with significant therapeutic potential. Its utility is highlighted by its role as a key building block in the synthesis of the targeted cancer therapy drug, Selpercatinib. This document provides detailed application notes on the significance of this precursor and protocols for its use in the synthesis of advanced heterocyclic systems.

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals due to their diverse biological activities. The pyrazolo[1,5-a]pyridine scaffold, for instance, is a core component of many kinase inhibitors. The ability to functionalize the pyridine ring of (6-Methoxypyridin-3-YL)methanol allows for the introduction of diverse pharmacophores, enabling the exploration of new chemical space and the development of next-generation therapeutics.

Application Notes: Synthesis of Selpercatinib Intermediate

One of the most prominent applications of (6-Methoxypyridin-3-YL)methanol is in the synthesis of Selpercatinib, a potent and selective RET (Rearranged during Transfection) kinase inhibitor. Selpercatinib is approved for the treatment of certain types of thyroid and lung cancers that have RET gene alterations. The synthesis involves the coupling of (6-Methoxypyridin-3-YL)methanol with a diazabicyclo[3.1.1]heptane core, typically via a reductive amination reaction.

The methoxy-substituted pyridine moiety of the precursor plays a crucial role in the binding of the final drug molecule to the target kinase. The following sections provide a detailed protocol for a key step in the synthesis of a Selpercatinib intermediate, demonstrating the practical application of (6-Methoxypyridin-3-YL)methanol.

Experimental Protocols

Protocol 1: Synthesis of 6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane via Reductive Amination